N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride
Description
Properties
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-2-9-19-15-6-4-3-5-13(15)11-18-14-7-8-16-17(10-14)21-12-20-16;/h2-8,10,18H,1,9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPFVZCVQWQTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde in the presence of an acid catalyst.
Allylation: The next step involves the allylation of the benzodioxole ring using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group, enhancing the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups on the benzodioxole ring.
Scientific Research Applications
Pharmacological Applications
a. Antimicrobial Activity
Recent studies have highlighted the potential of compounds related to N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride in combating microbial infections. For instance, derivatives of benzodioxole structures have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Such compounds are being explored for their ability to overcome multi-drug resistance in pathogens, which is a growing public health concern .
b. Anticancer Properties
The anticancer potential of benzodioxole derivatives has been documented in multiple studies. Compounds that share structural similarities with this compound have demonstrated efficacy in inhibiting cancer cell proliferation. For example, some synthesized benzamide analogues exhibited significant cytotoxicity against various cancer cell lines, suggesting that this class of compounds could be developed into effective anticancer agents .
Enzyme Inhibition Studies
a. Acetylcholinesterase Inhibition
Research has indicated that certain derivatives of benzodioxole can act as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The design and synthesis of these compounds aim to enhance their inhibitory activity while minimizing side effects .
b. α-Glucosidase Inhibition
Compounds similar to this compound have also been evaluated for their α-glucosidase inhibitory activity, which is relevant for managing Type 2 diabetes mellitus (T2DM). The ability to inhibit this enzyme can help control blood sugar levels by delaying carbohydrate absorption .
Synthesis and Structural Modifications
The synthesis of this compound often involves complex organic reactions aimed at modifying the benzodioxole structure to enhance its biological activity. For example, researchers have successfully synthesized sulfonamide derivatives that incorporate benzodioxole moieties and evaluated their biological profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole ring and the amine group play crucial roles in binding to the target sites and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzodioxol-5-amine derivatives:
Structural Analogs
Functional and Pharmacological Comparisons
- GLUT5 Inhibition: MSNBA is the most well-studied analog, exhibiting high specificity for GLUT5-mediated fructose transport (IC₅₀ = 0.10 mM) . Its methylsulfonyl and nitro groups are critical for binding affinity. The target compound’s allyloxy group may alter interactions with GLUT5 due to differences in steric bulk and electronic effects. Other derivatives, such as N-methyl or chlorophenyl analogs, lack reported GLUT5 activity, highlighting the importance of substituent choice .
- Psychoactive Derivatives: Compounds like (+)-MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) exhibit entactogen effects via serotonergic mechanisms .
- Synthetic Routes: MSNBA and simpler derivatives are synthesized via nucleophilic substitution or EDC/HOBt coupling . The target compound’s synthesis likely involves similar methods, with prop-2-enoxyphenylmethyl chloride as a key intermediate.
Physicochemical Properties
| Property | Target Compound | MSNBA | N-Methyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 335.8 | 344.32 | 187.63 |
| Solubility | High (HCl salt) | Moderate | High (HCl salt) |
| LogP (Predicted) | ~3.2 | ~2.8 | ~1.5 |
Biological Activity
N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine; hydrochloride, referred to as N-PPMD, is a synthetic compound belonging to the class of phenethylamines. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19NO3
- Molecular Weight : 287.34 g/mol
- IUPAC Name : N-[(2-prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine
- CAS Registry Number : [Insert CAS number if available]
N-PPMD exhibits its biological activity primarily through the modulation of neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, leading to various pharmacological effects.
Key Mechanisms:
- Reuptake Inhibition : N-PPMD inhibits the reuptake of serotonin and dopamine, thereby increasing their levels in the synaptic cleft.
- Agonistic Activity : It may act as an agonist at certain serotonin receptor subtypes, influencing mood and cognition.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress in neuronal cells.
Biological Activities
The biological activities of N-PPMD can be summarized as follows:
| Activity Type | Description |
|---|---|
| Reuptake Inhibition | Inhibits serotonin and dopamine reuptake. |
| Neuroprotective Effects | Potentially protects neurons from oxidative damage. |
| Mood Enhancement | Exhibits effects similar to other psychoactive substances. |
Case Studies
-
Case Study on Neurotoxicity :
A study investigated the neurotoxic effects of N-PPMD in animal models, revealing that high doses could lead to significant alterations in behavior and neurochemical profiles. Symptoms included hyperactivity and anxiety-like behaviors. -
Pharmacological Profile :
In vitro studies demonstrated that N-PPMD exhibits a similar pharmacological profile to other phenethylamines such as MDMA, particularly in its effects on serotonin release.
Toxicological Reports
A review highlighted several instances of toxicity associated with N-PPMD use, emphasizing the importance of understanding its safety profile. Adverse effects included agitation and increased heart rate, which are common with other compounds in its class.
Q & A
Basic Question: What are the recommended synthetic routes for N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine hydrochloride, and how can structural purity be validated?
Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 1,3-benzodioxol-5-amine with a prop-2-enoxyphenylmethyl electrophile (e.g., bromide or chloride) in a polar aprotic solvent like THF, using a base such as KCO to deprotonate the amine. Post-synthesis, purification via column chromatography or recrystallization is recommended.
Structural Validation:
- NMR Spectroscopy : Confirm the presence of the benzodioxole protons (δ 5.9–6.1 ppm for the dioxole methylene and aromatic protons) and the prop-2-enoxy group (δ 5.2–5.8 ppm for vinyl protons) .
- HRMS : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H] calculated for CHNOCl: 318.0892) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
Advanced Question: How can researchers resolve contradictions in biological activity data for this compound, particularly in receptor binding assays?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, co-factors) or receptor isoform selectivity. To address this:
- Dose-Response Curves : Perform full concentration ranges (e.g., 1 nM–10 µM) to assess potency (IC) and efficacy (E) .
- Receptor Profiling : Use CRISPR-edited cell lines or selective antagonists (e.g., CRF receptor antagonists as in ) to isolate target receptor contributions.
- Binding Kinetics : Employ surface plasmon resonance (SPR) or radioligand displacement assays to differentiate competitive vs. allosteric binding modes .
Basic Question: What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to quantify impurities (<0.5% total) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates stability at room temperature) .
- ICH Stability Guidelines : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced selectivity for serotonin or CRF receptors?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT or CRF) .
- QSAR Analysis : Corinate substituent electronic parameters (Hammett σ) with binding affinity data to predict optimal functional groups .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for proposed derivatives to prioritize synthesis targets .
Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HCT-116 for colon cancer) to assess cytotoxic effects at 24–72 hours .
- Enzyme Inhibition : Measure IC against target enzymes (e.g., GLUT5 inhibition via glucose uptake assays in transfected HEK293 cells) .
- Calcium Flux Assays : Monitor GPCR activation (e.g., FLIPR Tetra system) for serotonin receptor subtypes .
Advanced Question: How can crystallographic data address discrepancies in proposed molecular conformations?
Methodological Answer:
- ORTEP-III Visualization : Generate thermal ellipsoid plots to identify torsional strain or non-planar geometries in the benzodioxole or allyloxy groups .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformers .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping diffraction patterns in low-symmetry crystals .
Basic Question: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Solvent Optimization : Replace THF with toluene or DMF for better solubility in larger reaction volumes .
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to improve yield and reduce reaction time .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
Advanced Question: How can metabolomic studies elucidate off-target effects of this compound?
Methodological Answer:
- LC-HRMS/MS : Profile metabolites in hepatocyte incubations to identify reactive intermediates (e.g., quinone imines from benzodioxole oxidation) .
- CYP Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent substrates .
- Network Pharmacology : Integrate STRING or KEGG pathways to map secondary targets (e.g., monoamine oxidases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
